4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
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Overview
Description
4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a chlorophenyl group, a methylisoxazole ring, and a pyrimidinyl sulfide moiety, which collectively contribute to its diverse chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl group and the pyrimidinyl sulfide moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final step usually includes the formation of the sulfide linkage under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide group to thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to mild heating.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Amines, thiols; conditionspresence of base (e.g., sodium hydroxide), solvents like ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for targeting specific cancer cell lines and reducing inflammation in animal models.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 3-methylisoxazole: Lacks the pyrimidinyl sulfide moiety, resulting in different biological activities.
3-Methylisoxazolo[5,4-d]pyrimidine: Does not contain the chlorophenyl group, affecting its chemical reactivity and biological properties.
4-Chlorophenyl pyrimidin-4-yl sulfide: Missing the isoxazole ring, leading to variations in its mechanism of action and applications
Uniqueness
4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is unique due to the combination of its structural components, which confer a distinct set of chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the isoxazole and pyrimidinyl sulfide moieties contribute to its potential as a multi-targeted therapeutic agent .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUNEPBOEAAJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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